Cas no 1782890-38-3 (5-(Difluoromethyl)-2-methylbenzo[d]oxazole)

5-(Difluoromethyl)-2-methylbenzo[d]oxazole is a fluorinated heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethyl group at the 5-position and a methyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the oxazole scaffold contributes to its utility as a versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for selective functionalization, facilitating the synthesis of complex bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
5-(Difluoromethyl)-2-methylbenzo[d]oxazole structure
1782890-38-3 structure
Product Name:5-(Difluoromethyl)-2-methylbenzo[d]oxazole
CAS No:1782890-38-3
MF:C9H7F2NO
MW:183.154789209366
CID:4819151
Update Time:2025-10-23

5-(Difluoromethyl)-2-methylbenzo[d]oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-2-methylbenzo[d]oxazole
    • Inchi: 1S/C9H7F2NO/c1-5-12-7-4-6(9(10)11)2-3-8(7)13-5/h2-4,9H,1H3
    • InChI Key: OHHBPJHSBBLJOQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)N=C(C)O2)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26

5-(Difluoromethyl)-2-methylbenzo[d]oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081002563-250mg
5-(Difluoromethyl)-2-methylbenzo[d]oxazole
1782890-38-3 98%
250mg
$4,955.45 2022-04-02
Alichem
A081002563-500mg
5-(Difluoromethyl)-2-methylbenzo[d]oxazole
1782890-38-3 98%
500mg
$7,960.00 2022-04-02
Alichem
A081002563-1g
5-(Difluoromethyl)-2-methylbenzo[d]oxazole
1782890-38-3 98%
1g
$13,046.77 2022-04-02

Additional information on 5-(Difluoromethyl)-2-methylbenzo[d]oxazole

Introduction to 5-(Difluoromethyl)-2-methylbenzo[d]oxazole (CAS No. 1782890-38-3)

5-(Difluoromethyl)-2-methylbenzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1782890-38-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[d]oxazole class, a structural motif known for its broad spectrum of biological activities. The presence of a difluoromethyl group and a methyl substituent in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzo[d]oxazole core is a fused bicyclic system consisting of a benzene ring and an oxygen-containing heterocycle. This structural feature is commonly found in biologically active molecules, including several FDA-approved drugs. The difluoromethyl group, specifically, is a well-documented pharmacophore that enhances metabolic stability, binding affinity, and bioavailability of small-molecule compounds. Its electron-withdrawing nature influences the electronic distribution of the molecule, which can be exploited to modulate receptor interactions.

Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have highlighted the potential of 5-(Difluoromethyl)-2-methylbenzo[d]oxazole as a lead compound for developing novel therapeutic agents. The compound’s ability to interact with biological targets such as enzymes and receptors has been explored through high-throughput screening and virtual docking simulations. These studies suggest that modifications at the 5-(Difluoromethyl) and 2-methyl positions could yield derivatives with enhanced pharmacological properties.

In the realm of medicinal chemistry, the synthesis of 5-(Difluoromethyl)-2-methylbenzo[d]oxazole has been optimized using multi-step organic reactions, including cyclization, fluorination, and alkylation techniques. The introduction of the difluoromethyl group often requires specialized methodologies to ensure regioselectivity and high yields. Advances in fluorine chemistry have provided innovative tools for incorporating fluorinated moieties into organic molecules, improving both synthetic efficiency and product purity.

One of the most compelling aspects of 5-(Difluoromethyl)-2-methylbenzo[d]oxazole is its potential application in addressing unmet medical needs. Preliminary in vitro studies have demonstrated its interaction with various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The compound’s ability to modulate key signaling pathways makes it a promising candidate for further investigation in preclinical models. Researchers are particularly interested in its potential as an antitumor agent, given the role of benzo[d]oxazole derivatives in inhibiting proliferation and inducing apoptosis in cancer cells.

The structural features of 5-(Difluoromethyl)-2-methylbenzo[d]oxazole also make it an attractive candidate for developing antimicrobial agents. The presence of both aromatic and heterocyclic rings provides multiple sites for interaction with bacterial enzymes and cell membranes. Additionally, the electron-deficient nature of the difluoromethyl group may enhance its ability to disrupt microbial metabolic pathways. Such properties are crucial in combating antibiotic-resistant strains, a growing concern in global healthcare.

From a synthetic chemistry perspective, 5-(Difluoromethyl)-2-methylbenzo[d]oxazole serves as an excellent model for exploring new synthetic strategies. The integration of fluorine atoms into complex molecular frameworks poses significant challenges but also offers opportunities for innovation. Recent publications have described novel catalytic systems that facilitate the introduction of fluorinated groups under mild conditions, reducing waste and improving sustainability in drug synthesis.

The pharmacokinetic profile of 5-(Difluoromethyl)-2-methylbenzo[d]oxazole is another area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic potential. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed characterization of its metabolic pathways. These studies provide insights into how structural modifications can enhance bioavailability and reduce off-target effects.

In conclusion, 5-(Difluoromethyl)-2-methylbenzo[d]oxazole (CAS No. 1782890-38-3) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a compelling candidate for further development. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing complex medical challenges.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.